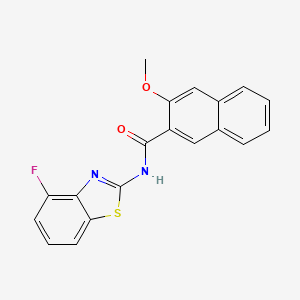

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O2S/c1-24-15-10-12-6-3-2-5-11(12)9-13(15)18(23)22-19-21-17-14(20)7-4-8-16(17)25-19/h2-10H,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASGPVJHFHTHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-fluoro-1,3-benzothiazole with 3-methoxynaphthalene-2-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substitution Position : The 4-fluoro substituent in the target compound contrasts with common 6-position substitutions (e.g., 6-methoxy, 6-nitro, 6-methyl) in analogues. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions compared to bulkier groups like methoxy or nitro .

Antimicrobial Activity

- BTC-j (6-methoxy derivative) exhibited MIC values of 3.125 µg/ml against E. coli, surpassing standard drugs like ciprofloxacin .

- BTC-r (6-nitro derivative) showed moderate activity, suggesting nitro groups may reduce solubility or increase toxicity .

- Target Compound: No direct antimicrobial data are available, but the 3-methoxynaphthalene group’s hydrophobicity may limit bioavailability compared to pyridinyl acetamides.

Anticonvulsant Activity

- Benzothiazole-semicarbazones (e.g., 4g , 4i ) demonstrated 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg, attributed to hydrogen bonding with GABA receptors .

- The target compound’s carboxamide group lacks the semicarbazone moiety, suggesting divergent mechanisms of action.

Physicochemical and Spectral Properties

- IR Spectroscopy : The absence of ν(C=O) bands in triazole derivatives (e.g., compounds 7–9 in ) contrasts with the target compound’s strong ν(C=O) at ~1680 cm⁻¹, confirming its carboxamide structure.

- NMR : The 4-fluoro substituent would produce distinct deshielding in ¹³C-NMR compared to 6-substituted analogues .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a compound of significant interest due to its unique structural features, which include a benzothiazole ring and a naphthalene moiety. These characteristics contribute to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the synthesis, biological evaluations, mechanisms of action, and comparative analyses of this compound based on diverse research findings.

Synthesis

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-fluoro-1,3-benzothiazole with 3-methoxynaphthalene-2-carboxylic acid. The reaction conditions often utilize coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts to facilitate the formation of the amide bond .

Antitumor Activity

Research has shown that compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide exhibit significant antitumor properties. For instance, a study focusing on novel benzothiazole derivatives demonstrated that certain compounds inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The evaluated compounds also affected the expression levels of inflammatory factors IL-6 and TNF-α in macrophages, indicating a dual role in both anticancer and anti-inflammatory activities .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | < 1 | Inhibition of AKT and ERK pathways |

| B7 | A549 | < 1 | Induction of apoptosis |

| 4i | HOP-92 | < 1 | Cell cycle arrest |

The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its biological effects involves interaction with specific molecular targets. This compound can modulate various signaling pathways associated with cell survival and proliferation. Notably, studies have indicated that it inhibits key pathways such as AKT and ERK, which are crucial for cancer cell survival .

Comparative Analysis

When compared to other benzothiazole derivatives, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide stands out due to its unique combination of structural elements that enhance its stability and reactivity. Other derivatives have shown similar activities; however, modifications to the benzothiazole nucleus often yield variations in potency and selectivity against different tumor types .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | Benzothiazole + Naphthalene | Antitumor, Anti-inflammatory |

| 7-chloro-N-(2,6-dichlorophenyl)benzothiazole-2-amine | Benzothiazole | Antitumor |

| PMX610 | Fluorinated Benzothiazole | Selective Antitumor |

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives. For instance, a series of compounds were synthesized and tested for their ability to inhibit cancer cell proliferation while also reducing inflammatory cytokines. The results indicated that specific substitutions on the benzothiazole ring could enhance both anticancer efficacy and anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide?

- Methodology :

- Begin with nucleophilic substitution to introduce the fluorine atom onto the benzothiazole ring, followed by coupling with 3-methoxynaphthalene-2-carboxylic acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) .

- Optimize parameters:

- Temperature : 60–80°C for amidation to minimize side reactions.

- Solvent : Use anhydrous DMF or THF to enhance solubility of intermediates.

- Catalyst : DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : 1H/13C NMR to verify substitution patterns (e.g., fluorine integration at δ 160–165 ppm in 19F NMR; methoxy singlet at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.

- FTIR : Peaks at 1680–1700 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Q. What in vitro biological screening approaches are recommended for initial activity assessment?

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination over 48–72 hours .

- Antimicrobial : Microdilution broth method (CLSI guidelines) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC/MBC values .

- Cytotoxicity : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to improve target specificity?

- Approach :

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, hydroxyl) or fluorobenzothiazole groups (e.g., chloro, bromo) to evaluate electronic effects .

- Bioisosteric Replacement : Replace naphthalene with quinoline or indole cores to assess π-stacking interactions in enzyme binding pockets .

- Quantitative SAR (QSAR) : Use Gaussian or AutoDock for DFT calculations and molecular docking to predict binding affinities to targets like BRAF kinases .

Q. What mechanistic pathways underlie its anticancer activity?

- Hypothesis :

- The fluorobenzothiazole moiety may intercalate DNA or inhibit topoisomerases, while the methoxynaphthalene group could modulate ROS production in cancer cells .

- Experimental Validation :

- Enzyme Assays : Measure inhibition of COX-2 or EGFR kinases using fluorogenic substrates .

- Apoptosis Markers : Western blotting for caspase-3/9 activation and PARP cleavage in treated cells .

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Batch Variability : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time) to minimize structural deviations .

- Assay Conditions : Standardize cell passage numbers, serum concentrations, and incubation times. Use ANOVA with post-hoc tests (e.g., Tukey’s) for statistical rigor .

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

Q. What crystallographic strategies are effective for resolving its 3D structure?

- Protocol :

- Crystallization : Use vapor diffusion (hanging drop) with PEG 4000 as precipitant in 0.1 M Tris-HCl (pH 8.5) .

- Data Collection : Synchrotron X-ray (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets.

- Refinement : SHELXL for least-squares refinement; validate with R-factors (<0.05) and electron density maps (e.g., Fo-Fc) .

Q. How can computational modeling enhance understanding of its pharmacokinetics?

- Tools :

- ADMET Prediction : SwissADME to estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions.

- MD Simulations : GROMACS for 100-ns trajectories to study stability in lipid bilayers or plasma protein binding (e.g., albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.